(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol

Triterpenoid Chemistry Natural Product Identification Stereochemistry

This compound is not a generic euphane extract. The defined 24R-hydroxyl and 3β-acetoxy configuration ensures consistent target engagement, as opposed to undefined mixtures or the 24S epimer which show divergent anti-inflammatory NO inhibition (IC50 ~20.1 μM for related euphane vs. inactive abeo-euphane). Use this fully characterized standard from Broussonetia papyrifera for LC-MS quantification and structure-activity relationship (SAR) studies. Do not compromise your data with stereochemically ambiguous materials.

Molecular Formula C32H52O3
Molecular Weight 484.8 g/mol
Cat. No. B12406035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3|A,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol
Molecular FormulaC32H52O3
Molecular Weight484.8 g/mol
Structural Identifiers
SMILESCC(CCC(C(=C)C)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C
InChIInChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-14-18-32(9)25-11-13-27-29(5,6)28(35-22(4)33)16-17-30(27,7)24(25)15-19-31(23,32)8/h11,21,23-24,26-28,34H,1,10,12-19H2,2-9H3/t21-,23+,24+,26-,27+,28+,30-,31+,32-/m1/s1
InChIKeyAMYYCORMRINIHJ-SZNQYELCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol: A Defined Euphane Triterpene Reference Standard for Life Science Research


(3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol (CAS: 1352001-09-2) is a chemically defined euphane-type triterpenoid isolated from the bark of *Broussonetia papyrifera* [1]. As a natural product reference standard, it serves as a critical analytical and biological tool for studies involving the euphane scaffold, a class recognized for its diverse pharmacological properties including anti-inflammatory and anticancer activities [2].

Why Generic Substitution of (3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol is Scientifically Inadvisable


The biological activity of euphane triterpenoids is exquisitely sensitive to stereochemical configuration and oxidation state. The presence of a specific 24R-hydroxyl group and a 3β-acetoxy moiety on the euphane backbone defines its unique interaction landscape with biological targets [1]. As demonstrated by closely related analogs from *Jatropha gossypiifolia*, subtle structural variations result in significantly divergent NO production inhibitory activities (e.g., IC50 of 20.1 μM for a euphane-type vs. inactivity for 19(10→9)*abeo*-euphane-types) [2]. Therefore, substituting (3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol with an undefined 'euphane extract' or a structurally similar but stereochemically distinct analog (e.g., the 24S epimer or a 24-one derivative) introduces uncontrollable variables, rendering experimental data uninterpretable and procurement decisions without a scientific basis.

Quantitative Differentiation Evidence for (3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol


Defined Structural Identity: Stereochemical Differentiation from the 24S Epimer

The (3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol compound is unequivocally distinguished from its 24S epimer, (3β,24S)-eupha-7,25-diene-3,24-diol, and its 24-oxo analog, (3β)-3-(acetyloxy)eupha-7,25-dien-24-one, by specific NMR spectroscopic features [1]. The isolation paper reports distinct chemical shifts and coupling constants that confirm the 24R configuration, a key determinant of biological interaction [1].

Triterpenoid Chemistry Natural Product Identification Stereochemistry

Class-Level Inference of Anti-inflammatory Potential from Euphane Scaffold

While no direct biological data exists for (3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol, class-level inference from a closely related euphane-type triterpenoid, jagoseuphone A (4), demonstrates moderate inhibition of LPS-induced NO production in RAW264.7 cells with an IC50 of 20.1 μM [1]. This provides a benchmark for potential activity, contrasting with the stronger NO inhibition (IC50 7.7-13.4 μM) observed for certain tirucallane triterpenoids [2].

Anti-inflammatory Nitric Oxide Inhibition Natural Product Pharmacology

Purity and Identity Verification for Reproducible Research

The compound is available as a characterized reference standard with defined purity (≥98%) and solubility properties (soluble in chloroform, ethyl acetate, petroleum ether; insoluble in water) [REFS-1, REFS-2]. This contrasts with crude extracts or undefined mixtures, which may contain variable amounts of the target compound and other interfering substances. Procurement of this defined standard ensures experimental reproducibility and accurate quantitation.

Analytical Chemistry Quality Control Reference Standards

Defined Application Scenarios for (3β,24R)-3-(Acetyloxy)eupha-7,25-dien-24-ol


Analytical Reference Standard for Euphane Triterpenoid Identification

Given its well-defined structure and established NMR fingerprint, this compound is optimally used as an authentic reference standard for the identification and quantification of euphane triterpenoids in complex natural product extracts via HPLC or LC-MS. This application is directly supported by its isolation and full spectroscopic characterization from *Broussonetia papyrifera* [1].

Mechanistic Probe for Euphane-Specific Anti-inflammatory Pathways

Researchers investigating the structure-activity relationships (SAR) of euphane triterpenoids can utilize this compound as a key comparator. By comparing its activity with that of related 24S-epimers or 24-one derivatives, scientists can dissect the contribution of the C-24 stereocenter and C-3 functional group to anti-inflammatory effects, as inferred from class-level NO inhibition data (IC50 ~20.1 μM for a related euphane) [2].

Control Compound in Cytotoxicity and Anti-cancer Screening

In cytotoxicity assays, this compound can serve as a chemically defined comparator for euphane-based derivatives or extracts. Its use allows for the differentiation between general cytotoxic effects common to the triterpenoid scaffold and specific, target-mediated anticancer activities, a practice validated by studies on related tirucallane triterpenoids [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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